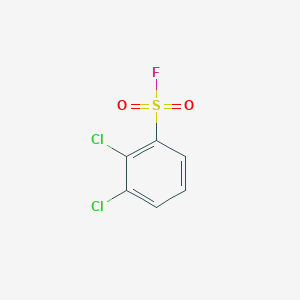

2,3-Dichlorobenzene-1-sulfonyl fluoride

Description

The compound features a benzene ring with two chlorine substituents at the 2- and 3-positions and a sulfonyl fluoride (-SO₂F) group at position 1. Sulfonyl fluorides are valued as reactive intermediates in medicinal chemistry and materials science due to their stability and selective reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

2,3-dichlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXHXUGJBKXHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98566-97-3 | |

| Record name | 98566-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2,3-dichlorobenzene. One common method is the reaction of 2,3-dichlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

2,3-Dichlorobenzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

Biology: Employed in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of enzymes, particularly serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, leading to the inhibition of the enzyme’s activity. This covalent modification is irreversible, making it a potent inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene Sulfonyl Derivatives

Table 1: Key Structural Analogs and Their Properties

Key Findings :

- Reactivity Differences : Sulfonyl fluorides (e.g., hypothetical 2,3-dichloro analog) exhibit slower hydrolysis than sulfonyl chlorides (e.g., 2,3-Dichlorobenzene-1-sulfonyl chloride, CAS 82417-45-6), making them preferable for stable bioconjugation in drug discovery .

- Biological Activity : Sulfonamide derivatives (e.g., 3,5-Dichlorobenzenesulfonamide) show COX-2 inhibitory activity, while sulfonyl ureas (e.g., 4-Chlorobenzenesulfonyl urea) target metabolic pathways, highlighting functional group-dependent applications .

Fluorinated vs. Chlorinated Derivatives

Fluorinated analogs like 2,4-Difluorobenzene-1-sulfonyl chloride (CAS 13918-92-8) exhibit higher thermal stability and lower electrophilicity compared to chlorinated counterparts due to fluorine’s strong electron-withdrawing effect . However, chlorine’s larger atomic size in 2,3-dichloro derivatives may improve π-stacking interactions in protein binding, as seen in COX-2 inhibitors like SC-558 derivatives .

Biological Activity

2,3-Dichlorobenzene-1-sulfonyl fluoride (DCBSF) is a sulfonyl fluoride compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of DCBSF, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

DCBSF is characterized by the presence of two chlorine atoms on a benzene ring and a sulfonyl fluoride group. Its molecular formula is , with a molecular weight of approximately 208.07 g/mol. The sulfonyl fluoride group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is critical for its biological activity.

Table 1: Structural Characteristics of DCBSF

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.07 g/mol |

| Functional Groups | Sulfonyl fluoride |

| Chlorine Substituents | 2 (positions 2 and 3) |

The biological activity of DCBSF primarily arises from its ability to interact with nucleophilic amino acids within proteins, particularly cysteine and serine residues. The highly reactive sulfonyl fluoride group can form stable sulfonamide bonds, leading to irreversible inhibition of target enzymes.

Enzyme Inhibition

DCBSF has been studied for its role as an inhibitor of various enzymes, including serine proteases and phosphatases. Its ability to form covalent bonds allows it to effectively inhibit these enzymes, which can be useful in therapeutic contexts.

Case Study: Inhibition of Serine Proteases

A study demonstrated that DCBSF effectively inhibited the activity of serine proteases by forming covalent bonds with the active site serine residue. The inhibition was characterized by a dose-dependent response, with an IC50 value indicating significant potency against specific serine proteases.

Table 2: Inhibition Data for DCBSF

Anticancer Activity

Research has indicated that compounds similar to DCBSF can sensitize cancer cells to chemotherapeutic agents by inhibiting DNA repair mechanisms. The inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2) by sulfonyl fluorides has been highlighted as a potential strategy to enhance the efficacy of topoisomerase II inhibitors like etoposide .

Table 3: Biological Activities Related to DCBSF

| Activity | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of active site residues |

| Anticancer Sensitization | Enhances efficacy of chemotherapeutic agents |

| Potential as Antioxidant | Investigated for oxidative stress-related diseases |

Q & A

Q. What are the standard synthetic routes for 2,3-Dichlorobenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized for purity?

Methodological Answer:

- Synthesis Protocol : The compound can be synthesized via sulfonation of 1,2-dichlorobenzene using chlorosulfonic acid, followed by fluorination with potassium fluoride. Reaction temperature (0–5°C for sulfonation; 80–100°C for fluorination) and stoichiometric ratios (1:1.2 for benzene:chlorosulfonic acid) are critical for minimizing byproducts like sulfonic acid derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.4 in hexane/ethyl acetate) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use NMR (δ ≈ -45 ppm for sulfonyl fluoride) and NMR (aromatic protons at δ 7.2–7.8 ppm, split due to chlorine substituents) to confirm structure.

- IR : Strong S=O stretching at 1360–1380 cm and S-F stretching at 750–780 cm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water or bases to prevent hydrolysis to toxic sulfuryl fluoride gas.

- Storage : Store in amber glass bottles under inert gas (argon) at 2–8°C. Label containers with hazard warnings (skin corrosion, acute toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluoride release data during hydrolysis of sulfonyl fluorides?

Methodological Answer:

- Analytical Validation : Use ion chromatography (IC) with a fluoride-selective electrode to quantify fluoride ions. Control pH (neutral to avoid HF formation) and temperature (25°C ± 2°C) during hydrolysis studies.

- Data Interpretation : Compare results against standardized buffers and account for matrix effects (e.g., chloride interference). Discrepancies may arise from incomplete hydrolysis or instrument calibration .

Q. What experimental designs are suitable for studying the electrophilic reactivity of this compound in SNAr reactions?

Methodological Answer:

Q. How can researchers evaluate the compound’s potential neurotoxicity in in vitro models?

Methodological Answer:

- Cell-Based Assays : Expose neuronal cell lines (e.g., SH-SY5Y) to 0.1–10 µM concentrations for 24–48 hours. Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS via DCFDA).

- Biomarker Analysis : Quantify MAPK phosphorylation (p38, JNK) and caspase-3 activation via Western blot. Include sodium fluoride as a positive control .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing variability in sulfonyl fluoride reaction yields?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to assess variables (temperature, catalyst loading, solvent polarity). Apply ANOVA to identify significant factors (p < 0.05).

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. Use Grubbs’ test to exclude outliers .

Q. How should conflicting data on the compound’s stability in polar aprotic solvents be addressed?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 30 days) in DMSO, DMF, and acetonitrile. Analyze via NMR for decomposition products.

- Cross-Validation : Compare with literature using identical solvent grades (HPLC-grade) and moisture levels (<50 ppm HO) .

Safety and Compliance

Q. What waste disposal protocols are compliant with environmental regulations for sulfonyl fluoride byproducts?

Methodological Answer:

- Neutralization : Hydrolyze residual compound with 10% NaOH (1:10 v/v) under controlled conditions to convert to non-volatile sulfonate salts.

- Disposal : Collect neutralized waste in designated containers for halogenated organic waste. Follow EPA guidelines (40 CFR Part 261) .

Emerging Research Directions

Q. How can computational tools predict the compound’s utility in synthesizing sulfonamide-based polymers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.